Valrubicin is a semisynthetic anthracycline derivative, primarily utilized in the treatment of bladder cancer, specifically for cases resistant to Bacillus Calmette-Guérin therapy. Marketed under the brand name Valstar, it is administered via direct infusion into the bladder. The compound is chemically classified as N-trifluoroacetyladriamycin-14-valerate and is recognized for its ability to interfere with nucleic acid metabolism, leading to significant chromosomal damage and cell cycle arrest in the G2 phase. Valrubicin's development stemmed from modifications of doxorubicin, aiming to enhance therapeutic effectiveness while reducing systemic toxicity associated with traditional administration routes .
Valrubicin belongs to the class of organic compounds known as anthracyclines, which are characterized by their tetracenequinone ring structure linked to a sugar moiety through a glycosidic bond. It is classified under several categories including antineoplastic agents and topoisomerase inhibitors . The compound's unique structure contributes to its mechanism of action, which involves DNA intercalation and inhibition of topoisomerase II .
The synthesis of valrubicin primarily utilizes daunorubicin as a starting material. A detailed synthesis method involves several steps:
This method has been optimized for high purity and yield, making it suitable for industrial production.
Valrubicin has a complex molecular structure represented by the formula and a molecular weight of approximately 723.65 g/mol. Its structural features include:
The InChI key for valrubicin is ZOCKGBMQLCSHFP-KQRAQHLDSA-N, which provides a unique identifier for its chemical structure .
Valrubicin participates in various chemical reactions typical of anthracyclines:
These reactions are crucial for its antitumor activity.
The mechanism of action of valrubicin involves multiple pathways:
Valrubicin exhibits distinct physical and chemical properties:
These properties influence its formulation as an intravesical solution intended for bladder administration .
Valrubicin's primary application lies in oncology, specifically in treating bladder cancer that does not respond to standard therapies. Its unique delivery method allows for localized treatment with reduced systemic exposure compared to traditional intravenous chemotherapy methods. Ongoing research continues to explore additional applications of valrubicin in combination therapies and other malignancies due to its potent mechanism of action against rapidly dividing cells .
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5